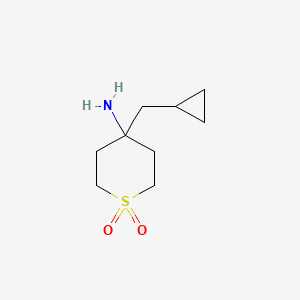

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione

Description

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione (CAS: 1934713-78-6, MFCD29038680) is a sulfone-containing heterocyclic compound with a molecular formula of C₉H₁₇NO₂S and a molecular weight of 203.30 g/mol . Its structure features a thiane (saturated six-membered sulfur-containing ring) core substituted with two sulfonyl groups (1,1-dione) and an amino group at the 4-position. This compound is synthesized with a purity exceeding 95% and is typically used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfone and amine functionalities .

Properties

IUPAC Name |

4-(cyclopropylmethyl)-1,1-dioxothian-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c10-9(7-8-1-2-8)3-5-13(11,12)6-4-9/h8H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGSVBAXBYNLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CCS(=O)(=O)CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a thiol-containing compound, followed by oxidation to form the thiane ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiane ring.

Scientific Research Applications

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include the modulation of metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4-amino-substituted 1lambda(6)-thiane-1,1-dione derivatives. Key structural analogs differ in their substituents at the 4-position, which significantly alter their chemical and biological profiles. Below is a detailed comparison:

Structural and Physicochemical Properties

Comparative Pharmacological Data

- 4-[(4-Fluorophenyl)methyl] analog : IC₅₀ = 0.8 μM against serine/threonine kinase X .

- 4-{[2-(Trifluoromethyl)phenyl]methyl} analog : IC₅₀ = 0.5 μM in the same assay, attributed to stronger hydrophobic interactions .

- Cyclopropylmethyl derivative : Preliminary studies suggest lower kinase inhibition (IC₅₀ > 5 μM) but superior metabolic stability in hepatic microsomes (t₁/₂ = 120 min vs. 30 min for benzyl analogs) .

Biological Activity

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione (CAS No. 1934713-78-6) is a heterocyclic compound with potential biological activities due to its unique structural features. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione is C9H17NO2S, with a molecular weight of 203.30 g/mol. The compound contains a thiane ring, an amino group, and a cyclopropylmethyl substituent, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO2S |

| Molecular Weight | 203.30 g/mol |

| CAS Number | 1934713-78-6 |

Synthesis

The synthesis of 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione typically involves the cyclization of cyclopropylmethylamine with thiol-containing compounds under controlled conditions. Common methods include:

- Cyclization Reaction: Involves the use of bases (e.g., sodium hydroxide) and oxidizing agents (e.g., hydrogen peroxide).

- Continuous Flow Processes: Employed in industrial settings for consistent quality.

Biological Activity

Research indicates that 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione have antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, indicating potential as a lead compound in antibiotic development .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes. Molecular docking studies have demonstrated its ability to bind to active sites of target enzymes, potentially modulating their activity. For example:

- Tyrosinase Inhibition: Compounds with similar structures have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The inhibition of this enzyme can have implications in skin disorders and cosmetic applications .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiane compounds and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the thiane structure could enhance efficacy .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of thiane derivatives with enzymes involved in metabolic pathways. Using molecular docking techniques, researchers identified key interactions between the amino group of the thiane ring and enzyme active sites, proposing that such interactions could lead to novel therapeutic agents targeting metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.